molecular formula C44H65Br5N12O2S2 B8056727 Teneligliptin hydrobromide

Teneligliptin hydrobromide

Cat. No.: B8056727
M. Wt: 1257.7 g/mol
InChI Key: LUXIOMHUGCXFIU-UHFFFAOYSA-N
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Description

Teneligliptin hydrobromide is a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the treatment of type 2 diabetes mellitus. This compound works by inhibiting the enzyme DPP-4, which in turn increases the levels of incretin hormones, leading to improved insulin secretion and reduced glucagon levels. This results in better blood glucose control .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Teneligliptin hydrobromide involves multiple steps, starting from the preparation of key intermediatesThe final step involves the formation of the hydrobromide salt .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. One such method involves the use of toluene and 2-propanol as solvents, with hydrobromic acid in acetic acid as the reagent. The reaction is typically carried out at elevated temperatures to ensure complete conversion and precipitation of the product .

Chemical Reactions Analysis

Types of Reactions: Teneligliptin hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various degradation products, which are often identified and characterized using techniques like RP-HPLC and UPLC-MS/MS .

Mechanism of Action

The mechanism of action of Teneligliptin hydrobromide involves the inhibition of the DPP-4 enzyme. By inhibiting DPP-4, the compound increases the levels of active incretin hormones (GLP-1 and GIP), which enhance insulin secretion, inhibit glucagon release, and slow gastric emptying. This results in improved blood glucose control .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H30N6OS.5BrH/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXIOMHUGCXFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H65Br5N12O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1257.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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